Preferred 1,4-Benzodioxin PTK Inhibitor in Patent Claims
In the foundational Rhone-Poulenc Rorer patent (US 5,710,158), N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine (named as 4-(3,6-dioxananilino)-6,7-dimethoxyquinazoline) is explicitly recited as one of a select group of 4-anilino-6,7-dimethoxyquinazolines claimed for inhibiting EGF and/or PDGF receptor tyrosine kinase [1]. The patent specifically identifies compounds where the aniline substituent is a 'substituted bicyclic heteroaryl,' stating that '1,4-benzodioxin is especially preferred' [1]. While the patent does not disclose per-compound IC50 values, this structural preference places the compound in a distinguished sub-class compared to simpler 4-anilino analogs such as 4-(N-methylanilino)-6,7-dimethoxyquinazoline or 4-(4-methoxyanilino)-6,7-dimethoxyquinazoline, which lack the bicyclic heteroaryl feature and are listed in broader, non-preferred claim groupings [1].
| Evidence Dimension | Patent claim hierarchy and structural preference for kinase inhibition |
|---|---|
| Target Compound Data | 4-(3,6-dioxananilino)-6,7-dimethoxyquinazoline (i.e., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinazolin-4-amine) – explicitly claimed; falls under 'especially preferred' 1,4-benzodioxin bicyclic heteroaryl substituent [1] |
| Comparator Or Baseline | 4-(N-methylanilino)-6,7-dimethoxyquinazoline and 4-(4-methoxyanilino)-6,7-dimethoxyquinazoline – claimed in broader, non-preferred listings; lack bicyclic heteroaryl motif [1] |
| Quantified Difference | No quantitative IC50 data available within the patent; differentiation is based on explicit structural preference language ('especially preferred') for the 1,4-benzodioxin subclass [1] |
| Conditions | Patent classification based on structure–activity analysis; no specific assay context provided for individual compound comparison |
Why This Matters
Procurement of this specific compound is justified when the research objective is to reproduce or build upon the 'especially preferred' kinase inhibitor phenotype described in foundational PTK inhibitor patents; simpler aniline-substituted analogs fall outside this preferential structural space.
- [1] Myers, M.R., Spada, A.P., Maguire, M.P., Persons, P.E. (Rhone-Poulenc Rorer Pharmaceuticals Inc.). Aryl and heteroaryl quinazoline compounds which inhibit EGF and/or PDGF receptor tyrosine kinase. U.S. Patent 5,710,158, issued January 20, 1998. View Source
